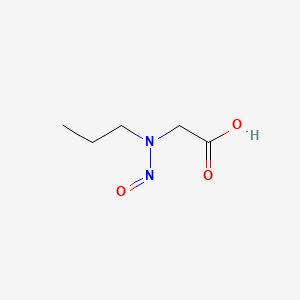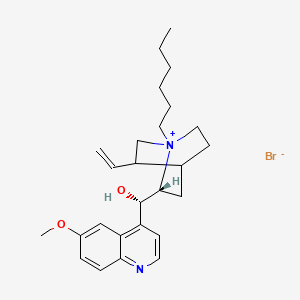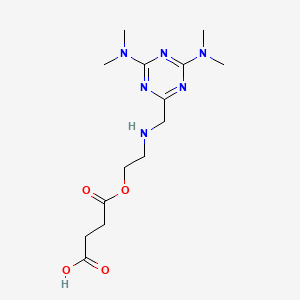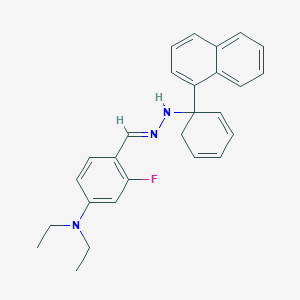
4-(Diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone typically involves the condensation reaction between 4-(Diethylamino)-2-fluorobenzaldehyde and 1-naphthylphenylhydrazine. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated for several hours, and the product is obtained after cooling and filtration .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
4-(Diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent, particularly against breast and pancreatic cancer cell lines.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-(Diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone involves its interaction with cellular targets, leading to the inhibition of specific enzymes or pathways. For instance, in cancer cells, it may interfere with cell proliferation and induce apoptosis through the modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)benzaldehyde Hydrazone: Similar in structure but with a dimethylamino group instead of a diethylamino group.
2-Fluorobenzaldehyde Hydrazone: Lacks the diethylamino and naphthylphenyl groups, making it less complex.
1-Naphthylphenylhydrazone: Similar but without the diethylamino and fluorobenzaldehyde components.
Uniqueness
4-(Diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
94089-09-5 |
|---|---|
Formule moléculaire |
C27H28FN3 |
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
N,N-diethyl-3-fluoro-4-[(E)-[(1-naphthalen-1-ylcyclohexa-2,4-dien-1-yl)hydrazinylidene]methyl]aniline |
InChI |
InChI=1S/C27H28FN3/c1-3-31(4-2)23-16-15-22(26(28)19-23)20-29-30-27(17-8-5-9-18-27)25-14-10-12-21-11-6-7-13-24(21)25/h5-17,19-20,30H,3-4,18H2,1-2H3/b29-20+ |
Clé InChI |
OTZXBBKEVOSTAL-ZTKZIYFRSA-N |
SMILES isomérique |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC2(CC=CC=C2)C3=CC=CC4=CC=CC=C43)F |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)C=NNC2(CC=CC=C2)C3=CC=CC4=CC=CC=C43)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


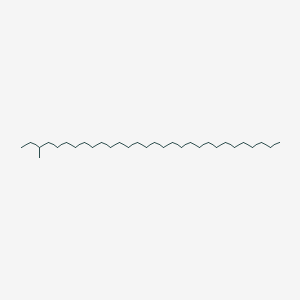

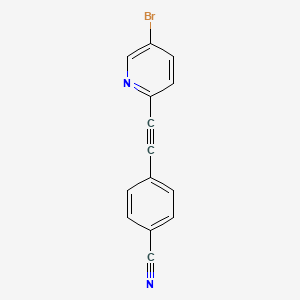
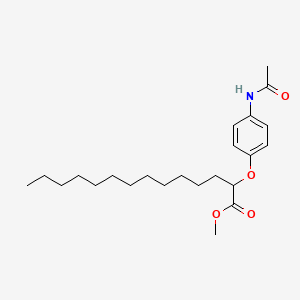
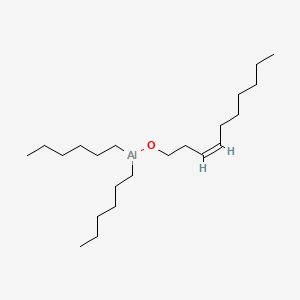
![[S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13779482.png)
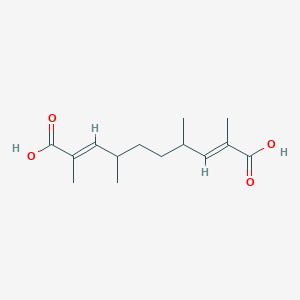
![[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride](/img/structure/B13779501.png)

